molecular formula C21H29NO B1389207 N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline CAS No. 1040687-05-5

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline

Cat. No. B1389207
M. Wt: 311.5 g/mol
InChI Key: LVBPBHSCRNCHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline (NSPDMA) is a tertiary amine compound that is commonly used in laboratory experiments. It is an important organic compound due to its versatile applications in a variety of scientific fields, such as biochemical and physiological research. NSPDMA has a wide range of properties that make it a valuable tool in the laboratory.

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline is a widely used compound in a variety of scientific fields. It is commonly used as a reagent for the synthesis of other organic compounds, as well as for the study of biochemical and physiological processes. It has been used in the synthesis of new drugs, in the development of new materials, and in the study of enzyme kinetics. It is also used as a catalyst in organic reactions, and as a stabilizer in the production of polymers.

Mechanism Of Action

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline is known to interact with a variety of biological targets, including enzymes, proteins, and cell receptors. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to interact with cell receptors, such as the 5-HT3 receptor, and to modulate the activity of proteins such as cAMP-dependent protein kinase.

Biochemical And Physiological Effects

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to act as an agonist of the 5-HT3 receptor, which is involved in the regulation of serotonin levels. In addition, it has been shown to act as a modulator of cAMP-dependent protein kinase, which is involved in the regulation of cellular processes.

Advantages And Limitations For Lab Experiments

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline is a versatile compound that is widely used in laboratory experiments. It has a number of advantages, such as its low toxicity, its wide range of applications, and its ability to be synthesized in a relatively simple procedure. However, it also has some limitations, such as its low solubility in water and its potential to interact with other compounds.

Future Directions

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline has a wide range of potential applications in the future. It could be used in the development of new drugs and materials, as well as in the study of biochemical and physiological processes. It could also be used in the synthesis of other organic compounds, and as a catalyst in organic reactions. Additionally, it could be used in the development of new polymers and as a stabilizer in the production of polymers. Finally, it could be used to study the mechanism of action of other compounds, and to develop new methods for the synthesis of organic compounds.

properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)propyl]-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-6-17(4)20-9-7-8-10-21(20)23-18(5)14-22-19-12-15(2)11-16(3)13-19/h7-13,17-18,22H,6,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBPBHSCRNCHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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